2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 896341-10-9
Cat. No.: VC7531775
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896341-10-9 |
|---|---|
| Molecular Formula | C17H13F3N4O2S |
| Molecular Weight | 394.37 |
| IUPAC Name | 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13F3N4O2S/c1-10-4-3-7-24-14(10)22-15(23-16(24)26)27-9-13(25)21-12-6-2-5-11(8-12)17(18,19)20/h2-8H,9H2,1H3,(H,21,25) |
| Standard InChI Key | SYKCUNKKKJZLKI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that integrates a pyrido[1,2-a] triazin core with a sulfanyl group and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties. The presence of the pyrido[1,2-a] triazin structure is particularly noteworthy as it can influence the compound's reactivity and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the pyrido-triazine core followed by functionalization to incorporate the sulfanyl and acetamide groups. Common reagents include various solvents (e.g., ethanol or dimethylformamide) and catalysts to optimize yields. Reaction conditions often require controlled temperatures and specific atmospheric conditions (e.g., inert gas environments) to minimize side reactions.
Biological Activity
Compounds containing similar structures, such as the pyrido-triazine moiety, are known to exhibit antimicrobial and anticancer properties due to their ability to disrupt normal cellular functions through enzyme inhibition or receptor modulation. The trifluoromethyl group is often associated with enhanced pharmacological properties, suggesting potential biological activity for this compound.
Chemical Reactions
This compound can participate in various chemical reactions due to its functional groups. These reactions typically involve controlled conditions to optimize product yields and selectivity. The choice of solvents and catalysts significantly impacts the efficiency of these processes.
Applications
Given its unique structural features and potential biological activity, 2-({9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has potential applications in medicinal chemistry, particularly in drug development and as a ligand in catalytic systems.
Research Findings
-
Biological Potential: Compounds with similar structures have shown promise in disrupting cellular functions, suggesting potential applications in pharmaceuticals.
-
Chemical Versatility: The presence of multiple functional groups allows for participation in a variety of chemical reactions, making it useful in synthetic organic chemistry.
-
Structural Significance: The pyrido-triazine moiety is crucial for its biological activity and chemical properties, influencing interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume